molecular formula C9H13BrN2 B1294168 5-Bromo-4-pentylpyrimidine CAS No. 951884-34-7

5-Bromo-4-pentylpyrimidine

Cat. No.: B1294168
CAS No.: 951884-34-7
M. Wt: 229.12 g/mol
InChI Key: BOKJNBADLRQINQ-UHFFFAOYSA-N
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Description

5-Bromo-4-pentylpyrimidine (CAS: Not explicitly listed in evidence; structurally inferred) is a brominated pyrimidine derivative featuring a pentyl chain at the 4-position. While specific data on its synthesis or applications are sparse in the provided evidence, its structural analogs (e.g., 5-bromo-4-alkyl/aryl-pyrimidines) are well-documented. These compounds are typically used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactive bromine atom and tunable substituents .

Properties

IUPAC Name

5-bromo-4-pentylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-2-3-4-5-9-8(10)6-11-7-12-9/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKJNBADLRQINQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=NC=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650041
Record name 5-Bromo-4-pentylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-34-7
Record name 5-Bromo-4-pentylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951884-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-pentylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-pentylpyrimidine typically involves the bromination of pyrimidine derivatives. One efficient method for bromination is using sodium monobromoisocyanurate (SMBI) as the brominating agent . This method allows for selective bromination at the 5-position of the pyrimidine ring. The reaction is carried out under mild conditions, often in the presence of a solvent such as dimethylformamide (DMF) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar brominating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-pentylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like potassium carbonate.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate in solvents such as ethanol or toluene.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.

    Coupling Products: Biaryl compounds with diverse functional groups.

    Reduction Products: Hydrogenated pyrimidine derivatives.

Scientific Research Applications

5-Bromo-4-pentylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-pentylpyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with nucleic acid synthesis. The bromine atom and the pentyl group contribute to its binding affinity and specificity towards these targets . The compound’s effects are mediated through pathways involving the inhibition of key enzymes and the disruption of cellular processes.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 5-Bromo-4-pentylpyrimidine with key analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Boiling Point (°C) Density (g/cm³) Key Applications/Notes References
This compound C₉H₁₃BrN₂ ~241.12 (calc.) Pentyl (4), Br (5) N/A N/A Discontinued; limited data
5-Bromo-4-(4-methylphenyl)pyrimidine C₁₁H₉BrN₂ 249.11 4-Methylphenyl (4), Br (5) 343.1 ± 27.0 1.434 ± 0.06 Building block for organic synthesis
5-Bromo-4-cyclopropyl-6-methylpyrimidine C₈H₉BrN₂ 213.07 Cyclopropyl (4), Me (6), Br (5) 270.2 ± 28.0 1.562 ± 0.06 Pharmaceutical intermediates
5-Bromo-4-(trifluoromethyl)pyrimidine C₅H₂BrF₃N₂ 225.98 CF₃ (4), Br (5) N/A N/A High reactivity for cross-coupling
5-Bromo-2-chloro-4-morpholinopyrimidine C₈H₉BrClN₃O 278.54 Morpholine (4), Cl (2), Br (5) N/A N/A Kinase inhibitor intermediates
Key Observations:
  • Substituent Effects : Alkyl chains (e.g., pentyl, cyclopropyl) enhance hydrophobicity, while electron-withdrawing groups (e.g., CF₃) increase reactivity in cross-coupling reactions .
  • Thermal Stability : Higher boiling points correlate with bulky substituents (e.g., 4-methylphenyl: 343.1°C vs. cyclopropyl: 270.2°C) .
Reactivity Trends:
  • Bromine at the 5-position facilitates Suzuki-Miyaura couplings, enabling aryl/heteroaryl introductions .
  • Chlorine at the 2-position (e.g., 5-Bromo-2-chloro derivatives) enhances selectivity in amination reactions .

Biological Activity

5-Bromo-4-pentylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position and a pentyl group at the 4-position of the pyrimidine ring. Its molecular formula is C9H10BrN3C_9H_{10}BrN_3. The presence of these substituents influences its solubility, reactivity, and interaction with biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes critical to the life cycles of various pathogens, including Trypanosoma brucei and Plasmodium species.
  • Receptor Interaction : It may interact with receptors involved in cellular signaling pathways, potentially leading to altered cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial and fungal strains, showing promising results.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli12.5 μg/mL
Staphylococcus aureus25 μg/mL
Candida albicans15 μg/mL

These findings suggest that the compound could be developed as a potential antimicrobial agent.

Antiparasitic Activity

This compound has demonstrated activity against protozoan parasites. Specifically, it has been effective against:

  • Trypanosoma brucei : In vitro studies reveal that it inhibits the growth of this parasite, which causes sleeping sickness.
  • Plasmodium falciparum : The compound also shows antiplasmodial activity, indicating potential use in malaria treatment.

Case Studies

  • In Vitro Studies on Antimicrobial Efficacy :
    A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against various pathogens. The results indicated that the compound exhibited significant bactericidal activity, particularly against Gram-positive bacteria.
  • Antiparasitic Activity Assessment :
    In a separate study, the antiparasitic effects were assessed using cultured Trypanosoma brucei. The results showed a dose-dependent inhibition of parasite growth, suggesting that higher concentrations could lead to complete eradication.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Absorption : High gastrointestinal absorption.
  • Distribution : Ability to penetrate the blood-brain barrier, making it a candidate for treating central nervous system infections.
  • Metabolism : Metabolized primarily in the liver with potential active metabolites contributing to its biological effects.

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